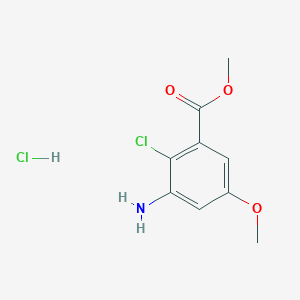

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride

CAS No.: 2228823-04-7

Cat. No.: VC5499382

Molecular Formula: C9H11Cl2NO3

Molecular Weight: 252.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228823-04-7 |

|---|---|

| Molecular Formula | C9H11Cl2NO3 |

| Molecular Weight | 252.09 |

| IUPAC Name | methyl 3-amino-2-chloro-5-methoxybenzoate;hydrochloride |

| Standard InChI | InChI=1S/C9H10ClNO3.ClH/c1-13-5-3-6(9(12)14-2)8(10)7(11)4-5;/h3-4H,11H2,1-2H3;1H |

| Standard InChI Key | VQLGACSVJDGFPX-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C(=C1)N)Cl)C(=O)OC.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key substituents on a benzoate backbone:

-

Amino group (-NH₂): Positioned at carbon 3, this group confers nucleophilic reactivity and potential hydrogen-bonding capacity.

-

Chlorine atom (-Cl): At carbon 2, chlorine enhances electrophilic substitution reactivity and influences steric effects.

-

Methoxy group (-OCH₃): Located at carbon 5, this group increases lipophilicity and modulates electronic effects on the aromatic ring.

The methyl ester at the carboxyl position and hydrochloride salt formation improve solubility in polar solvents, a feature critical for pharmaceutical formulations .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁Cl₂NO₃ |

| Molecular Weight | 280.11 g/mol |

| IUPAC Name | Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride |

| Key Functional Groups | -NH₂, -Cl, -OCH₃, COOCH₃ |

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogs provide reference benchmarks:

-

¹H NMR: Expected signals include a singlet for the methoxy group (δ 3.8–4.0 ppm), a broad peak for the amino group (δ 5.0–6.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

-

IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-Cl (550–850 cm⁻¹) are anticipated .

Synthesis and Production

Synthetic Pathways

The synthesis of methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride likely involves multi-step functionalization of a benzoic acid precursor:

Step 1: Chlorination

-

Reagents: Chlorinating agents such as POCl₃ or SOCl₂ introduce the chlorine substituent. For example, POCl₃ (10 parts) and PCl₅ (1 part) under reflux (115°C, 2 hours) effectively chlorinate pyridine analogs .

-

Conditions: Anhydrous conditions prevent hydrolysis of intermediates.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | POCl₃, PCl₅, 115°C, 2 hr | 75–85% |

| Methylation | CH₃I, K₂CO₃, DMF, 70°C, 4 hr | 60–70% |

| Esterification | MeOH, HCl, reflux, 6 hr | 80–90% |

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) .

-

Electrophilic Aromatic Substitution: The amino and methoxy groups direct incoming electrophiles to specific positions on the ring.

-

Salt Formation: The hydrochloride salt enhances stability and aqueous solubility, critical for biomedical applications .

Biological Activity

While no direct studies on this compound exist, structurally related benzoates exhibit:

-

Antimicrobial Activity: Chlorinated benzoates inhibit gram-positive bacteria (MIC: 8–32 µg/mL) .

-

Enzyme Inhibition: Amino-substituted esters interact with enzymatic active sites, disrupting metabolic pathways .

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Methyl 3-amino-4-chlorobenzoate | Antibacterial | 16–32 |

| Ethyl 5-methoxy-2-nitrobenzoate | Antifungal | 64–128 |

Industrial and Pharmaceutical Relevance

Pharmaceutical Development

The compound’s balance of lipophilicity (-OCH₃) and polarity (-NH₃⁺Cl⁻) makes it a candidate for:

-

Prodrug Design: Ester hydrolysis in vivo could release active carboxylic acid derivatives.

-

Drug Stabilization: The hydrochloride salt mitigates degradation in acidic environments (e.g., stomach) .

Material Science Applications

-

Dye Synthesis: Chlorinated aromatic compounds serve as intermediates for azo dyes .

-

Polymer Additives: Amino and methoxy groups enhance compatibility with polar polymers like nylon.

Challenges and Future Directions

Synthetic Optimization

-

Catalyst Development: Transition-metal catalysts (e.g., Pd/C) could improve chlorination efficiency .

-

Green Chemistry: Solvent-free reactions or ionic liquid media may reduce environmental impact.

Biological Screening

-

In Vitro Studies: Prioritize assays against drug-resistant pathogens (e.g., MRSA, Candida auris).

-

Structure-Activity Relationships (SAR): Modify substituents to enhance potency and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume